molecular formula C10H6BrCl B1593040 3-Bromo-1-chloronaphthalene CAS No. 325956-47-6

3-Bromo-1-chloronaphthalene

Cat. No.: B1593040
CAS No.: 325956-47-6
M. Wt: 241.51 g/mol
InChI Key: JVPDAEVSXKYYAS-UHFFFAOYSA-N
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Description

3-Bromo-1-chloronaphthalene: is an organic compound with the molecular formula C10H6BrCl and a molecular weight of 241.51 g/mol . It is a derivative of naphthalene, where the hydrogen atoms at positions 3 and 1 are substituted by bromine and chlorine, respectively. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-1-chloronaphthalene can be synthesized through several methods. One common method involves the bromination of 1-chloronaphthalene. The reaction typically uses bromine as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step processes. For example, starting with naphthalene, the compound undergoes chlorination followed by bromination. The reaction conditions are optimized to achieve high yield and purity. The use of solvents like tetrahydrofuran and reagents such as n-butyllithium and diisopropylamine are common in these processes .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1-chloronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Bromo-1-chloronaphthalene is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals and agrochemicals .

Biology and Medicine:

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a useful building block for various chemical processes .

Mechanism of Action

The mechanism of action of 3-Bromo-1-chloronaphthalene primarily involves its reactivity as an electrophile in substitution and coupling reactions. The bromine and chlorine atoms on the naphthalene ring make it susceptible to nucleophilic attack, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-1-chloronaphthalene is unique due to the presence of both bromine and chlorine atoms on the naphthalene ring. This dual substitution enhances its reactivity and allows for a wider range of chemical transformations compared to its mono-substituted counterparts .

Properties

IUPAC Name

3-bromo-1-chloronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrCl/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPDAEVSXKYYAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00634687
Record name 3-Bromo-1-chloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325956-47-6
Record name 3-Bromo-1-chloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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